REACTION_SMILES
|
[Br:23][CH2:24][c:25]1[c:26]([F:31])[cH:27][cH:28][cH:29][cH:30]1.[NH2:1][C:2](=[O:3])[CH:4]1[N:5]([C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:21])[CH3:22])[CH:6]([c:9]2[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]2)[CH2:7][CH2:8]1>>[NH2:1][C:2](=[O:3])[CH:4]1[N:5]([C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:21])[CH3:22])[CH:6]([c:9]2[cH:10][cH:11][c:12]([O:15][CH2:24][c:25]3[c:26]([F:31])[cH:27][cH:28][cH:29][cH:30]3)[cH:13][cH:14]2)[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccccc1CBr
|
Name
|
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(O)cc1
|
Name
|
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(OCc2ccccc2F)cc1
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(OCc2ccccc2F)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |